3-(Trichloromethyl)azetidin-3-ol;hydrochloride
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Overview
Description
3-(Trichloromethyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C4H6Cl3NO.ClH. It is a hydrochloride salt form of 3-(trichloromethyl)azetidin-3-ol. This compound is known for its unique structure, which includes a trichloromethyl group attached to an azetidin-3-ol ring. It is used in various scientific research applications due to its distinct chemical properties.
Mechanism of Action
Target of Action
It is known to be used as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and a linker in the synthesis of proteolysis targeting chimeras (protacs) .
Mode of Action
As a linker in ADCs and PROTACs, 3-(Trichloromethyl)azetidin-3-ol hydrochloride plays a crucial role in connecting the antibody or ligand to the cytotoxic drug or protein degrader .
Pharmacokinetics
As a linker in adcs and protacs, its pharmacokinetic properties would largely depend on the properties of the antibody or ligand and the cytotoxic drug or protein degrader it is linked to .
Biochemical Analysis
Biochemical Properties
It is known to be used as a linker in the synthesis of ADCs and PROTACs
Cellular Effects
As a linker in ADCs and PROTACs, it may influence cell function indirectly through the action of the conjugated drug or protein .
Molecular Mechanism
As a linker in ADCs and PROTACs, it may exert its effects at the molecular level indirectly through the action of the conjugated drug or protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trichloromethyl)azetidin-3-ol;hydrochloride typically involves the reaction of trichloromethyl ketones with azetidin-3-ol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-(Trichloromethyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Trichloromethyl)azetidin-3-ol;hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ol: Lacks the trichloromethyl group, resulting in different chemical properties and reactivity.
Trichloromethyl ketones: Contain the trichloromethyl group but lack the azetidin-3-ol ring, leading to different applications and mechanisms of action.
Uniqueness
3-(Trichloromethyl)azetidin-3-ol;hydrochloride is unique due to the combination of the trichloromethyl group and the azetidin-3-ol ring. This structure imparts distinct chemical properties, making it valuable for specific research applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
3-(trichloromethyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUERWUWMLCKGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(Cl)(Cl)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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